ethyl 5-amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carboxylate

Catalog No.
S5880395
CAS No.
M.F
C12H11Cl2N3O2
M. Wt
300.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ethyl 5-amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4...

Product Name

ethyl 5-amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carboxylate

IUPAC Name

ethyl 5-amino-1-(3,4-dichlorophenyl)pyrazole-4-carboxylate

Molecular Formula

C12H11Cl2N3O2

Molecular Weight

300.14 g/mol

InChI

InChI=1S/C12H11Cl2N3O2/c1-2-19-12(18)8-6-16-17(11(8)15)7-3-4-9(13)10(14)5-7/h3-6H,2,15H2,1H3

InChI Key

NIESSKINRSMZLA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC(=C(C=C2)Cl)Cl)N

The exact mass of the compound ethyl 5-amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carboxylate is 299.0228320 g/mol and the complexity rating of the compound is 332. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Ethyl 5-amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carboxylate is a heterocyclic compound belonging to the pyrazole family. Its structure features a pyrazole ring with an ethyl ester group, an amino group, and a dichlorophenyl substituent. The compound's molecular formula is C12H12Cl2N4O2C_{12}H_{12}Cl_{2}N_{4}O_{2}, and it has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development. The presence of the dichlorophenyl group enhances its lipophilicity, which may improve its ability to penetrate biological membranes and interact with various molecular targets.

Due to the lack of specific research on this compound, its mechanism of action remains unknown. However, pyrazolecarboxylate derivatives have been explored for various biological activities, including antibacterial, antifungal, and anti-inflammatory properties []. The presence of the amino group and the 3,4-dichlorophenyl substitution might contribute to these potential activities, but further investigation is needed.

  • Oxidation: The amino group can be oxidized to form nitro derivatives, using agents such as potassium permanganate or hydrogen peroxide.
  • Reduction: The dichlorophenyl group may be reduced to yield corresponding phenyl derivatives, typically employing reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The amino group can participate in nucleophilic substitution reactions to generate various derivatives, utilizing nucleophiles such as alkyl halides or acyl chlorides under basic conditions.

This compound exhibits significant biological activity, particularly against certain pathogens. It has shown potent antileishmanial effects against Leishmania aethiopica and antimalarial activity against Plasmodium berghei. The mechanism of action involves inhibiting the growth and proliferation of these organisms by disrupting their biochemical pathways. Additionally, studies suggest that it may modulate various signaling pathways within biological systems, indicating potential therapeutic uses beyond parasitic infections.

The synthesis of ethyl 5-amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carboxylate generally involves multi-step reactions starting from readily available precursors. One common approach includes:

  • Formation of Hydrazone: Reacting ethyl 3-oxo-3-(3,4-dichlorophenyl)propanoate with hydrazine hydrate to produce a hydrazone intermediate.
  • Cyclization: Subjecting the hydrazone to cyclization conditions to form the pyrazole ring.
  • Esterification: The final step involves esterification to introduce the ethyl carboxylate group.

Industrial production methods may optimize these steps for enhanced yield and purity through controlled reaction conditions and purification techniques such as recrystallization or chromatography.

Ethyl 5-amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carboxylate has several applications:

  • Pharmaceutical Development: Investigated for its potential as an antileishmanial and antimalarial agent.
  • Biochemical Research: Used as a tool for studying enzyme interactions and signaling pathways.
  • Agricultural Chemistry: Explored for its potential in developing agrochemicals due to its biological activity against pests.

Interaction studies indicate that ethyl 5-amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carboxylate interacts with various biological targets. It has been shown to inhibit specific enzymes involved in metabolic pathways associated with inflammation and parasitic growth. These interactions suggest that the compound could modulate biochemical processes relevant to disease mechanisms.

Ethyl 5-amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carboxylate shares structural similarities with several other compounds in the pyrazole family. Here are some notable comparisons:

Compound NameSimilarityKey Features
Ethyl 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate0.97Contains a chlorophenyl substituent
Ethyl 5-amino-1-(2,5-dichlorophenyl)-1H-pyrazole-4-carboxylate0.95Different dichlorophenyl substitution pattern
Ethyl 5-amino-1-(p-tolyl)-1H-pyrazole-4-carboxylate0.82Contains a methyl group on the phenyl ring
Ethyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate0.77Contains a nitro group which may affect activity
Ethyl 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate0.77Contains a single chlorine substitution

Ethyl 5-amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carboxylate is unique due to its specific dichlorophenyl substitution pattern, which enhances its lipophilicity and potential biological activity compared to other similar compounds. This distinct substitution may lead to different pharmacokinetic properties and biological interactions not observed in other derivatives .

XLogP3

3.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

299.0228320 g/mol

Monoisotopic Mass

299.0228320 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-24-2023

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